N,N'-Bis-adamantan-1-YL-phthalamide
CAS No.:
Cat. No.: VC1289597
Molecular Formula: C28H36N2O2
Molecular Weight: 432.6g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C28H36N2O2 |
|---|---|
| Molecular Weight | 432.6g/mol |
| IUPAC Name | 1-N,2-N-bis(1-adamantyl)benzene-1,2-dicarboxamide |
| Standard InChI | InChI=1S/C28H36N2O2/c31-25(29-27-11-17-5-18(12-27)7-19(6-17)13-27)23-3-1-2-4-24(23)26(32)30-28-14-20-8-21(15-28)10-22(9-20)16-28/h1-4,17-22H,5-16H2,(H,29,31)(H,30,32) |
| Standard InChI Key | NKDWZSJQWBVOBD-UHFFFAOYSA-N |
| SMILES | C1C2CC3CC1CC(C2)(C3)NC(=O)C4=CC=CC=C4C(=O)NC56CC7CC(C5)CC(C7)C6 |
| Canonical SMILES | C1C2CC3CC1CC(C2)(C3)NC(=O)C4=CC=CC=C4C(=O)NC56CC7CC(C5)CC(C7)C6 |
Introduction
Structural Characteristics and Classification
N,N'-Bis-adamantan-1-YL-phthalamide is structurally defined as a diamide derivative of phthalic acid where both amide nitrogen atoms are substituted with adamantan-1-yl groups. The adamantane (tricyclo[3.3.1.1³,⁷]decane) component provides a rigid, lipophilic, cage-like structure, while the phthalamide portion consists of a benzene ring with two amide functionalities in the ortho position. This compound combines the unique properties of adamantane - known for its exceptional stability and lipophilicity - with the versatile amide functionality that offers potential for biological interactions.
Structurally, it would be related to N-(1-adamantyl)phthalimide as described in the literature, but with an open diamide structure rather than the cyclic imide . The molecular formula would be C₂₈H₃₆N₂O₂, combining two adamantyl groups (C₁₀H₁₅) with a phthalamide core. The 1-position of adamantane (bridgehead position) is commonly used for substitution, as seen in various compounds including N-(1-adamantyl)phthalimide and other adamantyl derivatives .
Comparative Structural Analysis
Understanding the structural features of N,N'-Bis-adamantan-1-YL-phthalamide in comparison to related compounds provides valuable context for predicting its properties and behavior.
Table 1. Comparison of Structural Features of N,N'-Bis-adamantan-1-YL-phthalamide with Related Compounds
The presence of two bulky adamantyl groups likely influences the conformation of the molecule, potentially creating a unique three-dimensional structure with distinct spatial orientation of the amide groups. This structural arrangement may contribute to its physicochemical properties and biological interactions.
| Approach | Starting Materials | Reagents/Conditions | Expected Challenges | Potential Yield |
|---|---|---|---|---|
| Direct amidation | Phthalic acid + 2 eq. 1-aminoadamantane | DMF, elevated temperature | Controlling double substitution, preventing cyclization | Moderate (40-60%) |
| Acyl chloride route | Phthalic acid dichloride + 2 eq. 1-aminoadamantane | Base (e.g., Et₃N), low temperature | Handling moisture-sensitive acyl chloride | High (60-80%) |
| Stepwise synthesis | Phthalic anhydride → mono-adamantyl amide → final product | 1. 1-aminoadamantane, 2. Coupling reagents, 3. 1-aminoadamantane | Purification of intermediates | Moderate (30-50%) |
| Activated ester method | Bis-activated phthalic esters + 2 eq. 1-aminoadamantane | Catalysts (e.g., DMAP) | Preparation of activated esters | Moderate (50-70%) |
Physical and Chemical Properties
Predicted Physicochemical Properties
Without direct experimental data for N,N'-Bis-adamantan-1-YL-phthalamide, its physical and chemical properties can be predicted based on the structural features and properties of related compounds.
Table 3. Predicted Physicochemical Properties of N,N'-Bis-adamantan-1-YL-phthalamide Compared to Related Compounds
| Property | N,N'-Bis-adamantan-1-YL-phthalamide | N-(1-adamantyl)phthalimide | Adamantan-1-yl acetate |
|---|---|---|---|
| Physical state | Crystalline solid | Crystalline solid | Crystalline solid |
| Solubility in water | Very low | Low | Low |
| Solubility in organic solvents | High (in DCM, chloroform, DMSO) | High | High |
| Log P (predicted) | >5 | ~3-4 | ~3 |
| Melting point | Likely >200°C | Not reported in results | Not reported in results |
| Stability | High thermal and chemical stability | High | High |
| Hydrogen bond acceptors | 2 (carbonyl oxygens) | 2 (carbonyl oxygens) | 2 (carbonyl oxygens) |
| Hydrogen bond donors | 0-2 (depending on N-substitution) | 0 | 0 |
Spectroscopic and Analytical Characterization
Predicted Spectroscopic Properties
The spectroscopic characteristics of N,N'-Bis-adamantan-1-YL-phthalamide can be predicted based on its structural features and comparison with related compounds.
Table 4. Predicted Spectroscopic Data for N,N'-Bis-adamantan-1-YL-phthalamide
| Spectroscopic Method | Expected Key Signals/Bands | Diagnostic Value |
|---|---|---|
| ¹H NMR | Adamantyl protons: 1.5-2.2 ppm Aromatic protons: 7.0-8.0 ppm N-H protons (if present): 6.5-8.5 ppm | Confirmation of adamantyl and aromatic moieties |
| ¹³C NMR | Carbonyl carbons: 165-175 ppm Aromatic carbons: 120-140 ppm Adamantyl carbons: 25-50 ppm | Verification of carbonyl groups and carbon framework |
| IR Spectroscopy | Amide C=O stretching: 1630-1680 cm⁻¹ N-H stretching (if present): ~3300 cm⁻¹ C-H stretching (adamantyl): 2850-2950 cm⁻¹ | Confirmation of amide functionality |
| Mass Spectrometry | Molecular ion peak: m/z ~432 Fragment ions: loss of adamantyl (m/z ~135) | Molecular weight confirmation |
| X-ray Crystallography | Three-dimensional structure showing adamantyl orientation | Definitive structural confirmation |
Analytical Considerations
For the definitive characterization of N,N'-Bis-adamantan-1-YL-phthalamide, a combination of these spectroscopic methods would be essential. The adamantyl protons in ¹H NMR would show characteristic patterns with overlapping multiplets in the aliphatic region, while the aromatic protons from the phthalamide core would appear as a set of signals in the aromatic region. The amide carbonyl signals in ¹³C NMR would be particularly diagnostic, as would the carbonyl stretching bands in IR spectroscopy.
Mass spectrometry would be valuable for confirming the molecular weight and examining fragmentation patterns, which would likely include the loss of one or both adamantyl groups. X-ray crystallography, if possible, would provide definitive confirmation of the three-dimensional structure and the spatial arrangement of the adamantyl groups relative to the phthalamide core.
Biological Activities and Applications
Structure-Activity Relationships
Table 5. Potential Biological Activities of N,N'-Bis-adamantan-1-YL-phthalamide Based on Related Compounds
The presence of two adamantyl groups in N,N'-Bis-adamantan-1-YL-phthalamide could potentially enhance these biological activities through multiple mechanisms:
-
Increased lipophilicity and membrane permeability, facilitating cellular uptake
-
Enhanced metabolic stability due to the steric hindrance provided by the adamantyl groups
-
Specific three-dimensional orientation for receptor binding, potentially increasing selectivity
-
Potential multivalent interactions with biological targets due to the presence of two adamantyl groups
Research on adamantyl phthalimidines has shown that specific structural modifications, such as nitration and thioamidation, can modulate biological activities. For example, "nitration of adamantyl phthalimidines has marginal effect on TNF-α activity but promotes anti-nitrite activity; thioamide congeners retain anti-nitrite activity but are less effective reducing TNF-α" . Similar structure-activity relationships might apply to N,N'-Bis-adamantan-1-YL-phthalamide and could be explored through systematic structural modifications.
Current Research and Future Perspectives
Recent Developments in Adamantyl Chemistry
While direct research on N,N'-Bis-adamantan-1-YL-phthalamide appears limited based on available literature, the broader field of adamantane derivatives continues to be active and promising. Recent research has focused on improving the pharmacological properties of adamantyl compounds through strategic modifications.
One significant development has been the fluorination of adamantane bridgeheads, which has led to "improved physicochemical properties and metabolic stability" . Specifically, a trifluorinated benzamide demonstrated "optimal physicochemical parameters, superior metabolic stability (ten times longer than lead benzamide), and an improved physicokinetic profile" . Such approaches could be applied to N,N'-Bis-adamantan-1-YL-phthalamide to enhance its drug-like properties.
The synthesis and evaluation of "15 novel and heretofore uncharacterized adamantyl and noradamantyl phthalimidines" with neuroprotective and anti-angiogenic properties highlights ongoing interest in developing new adamantyl derivatives with therapeutic potential . This suggests a continuing recognition of the value of adamantyl scaffolds in medicinal chemistry.
Future Research Directions
Table 6. Potential Research Directions for N,N'-Bis-adamantan-1-YL-phthalamide
The dual adamantyl structure of N,N'-Bis-adamantan-1-YL-phthalamide presents unique opportunities for investigation in multiple research areas. The incorporation of fluorine atoms at the adamantane bridgeheads, as demonstrated for other adamantyl derivatives, could significantly improve metabolic stability . Similarly, modifications to the phthalamide core, such as nitration or thioamidation, might modulate biological activities as observed with related compounds .
Computational studies, including molecular modeling and docking simulations, could provide valuable insights into the potential interactions of N,N'-Bis-adamantan-1-YL-phthalamide with biological targets, guiding further structural optimizations. Additionally, the lipophilic nature of the compound suggests potential applications in drug delivery systems, particularly for targeting lipophilic environments or facilitating membrane penetration.
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